molecular formula C16H24BrNO5 B4044886 N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid

Cat. No.: B4044886
M. Wt: 390.27 g/mol
InChI Key: ZSKSXTZRSWJSPT-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid is a complex organic compound that combines a brominated phenoxy group with a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine typically involves multiple steps, starting with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with 3-chloropropylamine under basic conditions to form N-[3-(4-bromo-2-methylphenoxy)propyl]amine. Finally, the butan-2-amine group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of de-brominated amines.

    Substitution: Formation of various substituted phenoxyamines.

Scientific Research Applications

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chloro-2-methylphenoxy)propyl]butan-2-amine
  • N-[3-(4-fluoro-2-methylphenoxy)propyl]butan-2-amine
  • N-[3-(4-iodo-2-methylphenoxy)propyl]butan-2-amine

Uniqueness

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can lead to stronger interactions with hydrophobic pockets in proteins, making it potentially more effective in certain applications compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO.C2H2O4/c1-4-12(3)16-8-5-9-17-14-7-6-13(15)10-11(14)2;3-1(4)2(5)6/h6-7,10,12,16H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKSXTZRSWJSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=C(C=C(C=C1)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid

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